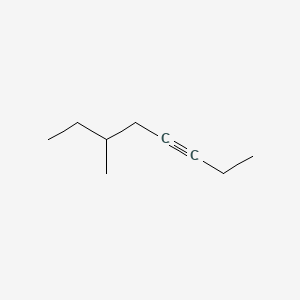
6-Methyl-3-octyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-octyne is an organic compound with the molecular formula C9H16 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by a triple bond between the third and fourth carbon atoms in the chain, with a methyl group attached to the sixth carbon. It is a colorless liquid with a boiling point of approximately 145.4°C .
准备方法
Synthetic Routes and Reaction Conditions: 6-Methyl-3-octyne can be synthesized through various methods, including the dehydrohalogenation of vicinal dihalides or vinylic halides. This process involves the elimination of hydrogen halides from the dihalide precursor using a strong base such as sodium amide in ammonia (NaNH2/NH3) . Another method involves the alkylation of acetylide anions with appropriate alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient removal of by-products and to maximize the production of the desired alkyne.
化学反应分析
Types of Reactions: 6-Methyl-3-octyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl compounds such as ketones and aldehydes.
Reduction: Hydrogenation of this compound can yield alkanes or alkenes, depending on the reaction conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Strong nucleophiles like sodium amide (NaNH2) are used under basic conditions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Various substituted alkynes and alkenes.
科学研究应用
6-Methyl-3-octyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-Methyl-3-octyne involves its interaction with various molecular targets and pathways. For instance, in enzymatic reactions, it can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The triple bond in the compound is highly reactive, making it a versatile intermediate in various chemical transformations .
相似化合物的比较
3-Octyne: Similar structure but lacks the methyl group at the sixth carbon.
4,4-Dimethyl-2-pentyne: Contains two methyl groups at the fourth carbon and a triple bond at the second carbon.
3-Methyl-1-hexyne: Has a methyl group at the third carbon and a triple bond at the first carbon.
Uniqueness: 6-Methyl-3-octyne is unique due to its specific placement of the methyl group and the triple bond, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in targeted synthetic applications and research studies.
属性
分子式 |
C9H16 |
|---|---|
分子量 |
124.22 g/mol |
IUPAC 名称 |
6-methyloct-3-yne |
InChI |
InChI=1S/C9H16/c1-4-6-7-8-9(3)5-2/h9H,4-5,8H2,1-3H3 |
InChI 键 |
LDZYCPWLKDNBLI-UHFFFAOYSA-N |
规范 SMILES |
CCC#CCC(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



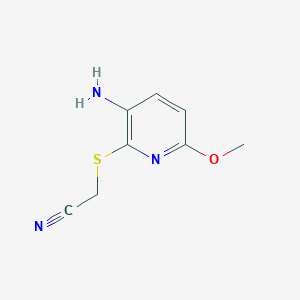

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
![7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione](/img/structure/B13814029.png)
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
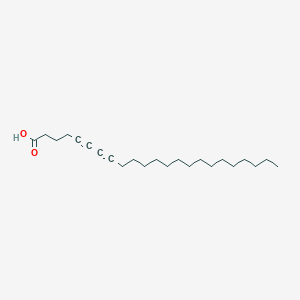


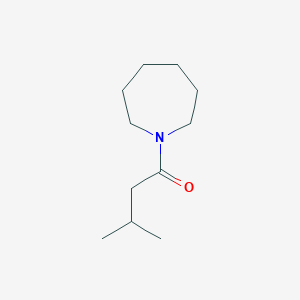
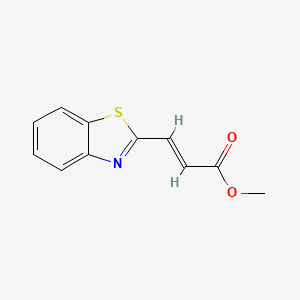
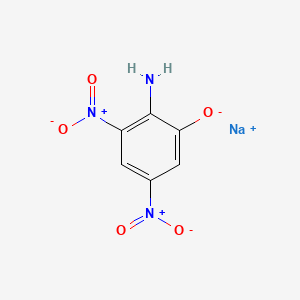
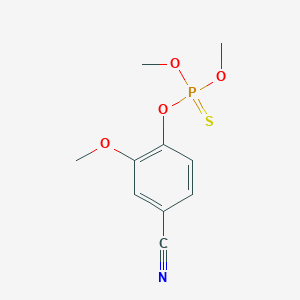
![[2,3-dichloro-4-(1H-tetrazol-5-ylmethoxy)phenyl] 2-thienyl ketone](/img/structure/B13814094.png)
